molecular formula C17H16FN3OS2 B2683201 1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1209648-36-1

1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2683201
CAS RN: 1209648-36-1
M. Wt: 361.45
InChI Key: VGWZIQJBWZABQH-UHFFFAOYSA-N
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Description

1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that belongs to the class of thiazolyl urea derivatives. This compound has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Antifungal Applications

Research has explored the antifungal activity of compounds related to the specified urea derivative, focusing on their effectiveness against strains like A. niger and F. oxyporum. These studies correlate the structural features of the compounds with their fungitoxic actions, suggesting a potential for developing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Enzyme Inhibition

Several studies have highlighted the enzyme inhibitory activities of similar urea derivatives, particularly against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This suggests their potential application in treating diseases characterized by enzyme deregulation, such as Alzheimer's disease. Novel urea derivatives have shown promising results in preliminary bioassays, indicating excellent inhibitory activities (Pejchal, Štěpánková, & Drabina, 2011).

Antibacterial Properties

Research into urea and amide derivatives of thiazole has revealed potent antibacterial activities against strains including Staphylococcus aureus and Escherichia coli. These findings support the potential of urea derivatives as frameworks for developing new antibacterial agents. Notably, the presence of halogen groups, such as chloro or fluoro, was found to enhance antibacterial activity (Zhang et al., 2017).

Material Science Applications

Urea derivatives have also found applications in material science, particularly in the development of fluorescent dyes and the study of non-covalent interactions in crystal structures. These applications are critical for advancing technologies in imaging and molecular design (Frath, Azizi, Ulrich, & Ziessel, 2012).

properties

IUPAC Name

1-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3OS2/c18-13-5-3-12(4-6-13)16-21-14(11-24-16)7-8-19-17(22)20-10-15-2-1-9-23-15/h1-6,9,11H,7-8,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWZIQJBWZABQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2-(4-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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